methyl 1-methyl-1H-1,2,3-benzotriazole-7-carboxylate
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Overview
Description
Methyl 1-methyl-1H-1,2,3-benzotriazole-7-carboxylate is a chemical compound belonging to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by its unique structure, which includes a benzotriazole ring substituted with a methyl group and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-1H-1,2,3-benzotriazole-7-carboxylate typically involves the reaction of 1-methyl-1H-1,2,3-benzotriazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-1H-1,2,3-benzotriazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while nucleophilic substitution can produce a wide range of substituted benzotriazole derivatives .
Scientific Research Applications
Methyl 1-methyl-1H-1,2,3-benzotriazole-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 1-methyl-1H-1,2,3-benzotriazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The benzotriazole ring can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. These interactions can inhibit enzyme activity, disrupt cellular processes, and induce cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1-methyl-1H-1,2,3-benzotriazole
- 5-methyl-1H-benzotriazole
- 1H-benzo[d][1,2,3]triazole
Uniqueness
Methyl 1-methyl-1H-1,2,3-benzotriazole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1312556-63-0 |
---|---|
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
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